3-Isothiocyanatoisoquinoline

Description

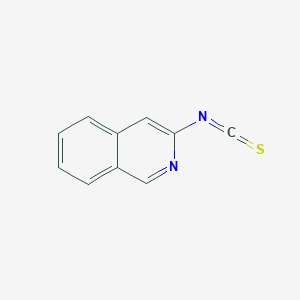

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6N2S |

|---|---|

Molecular Weight |

186.24 g/mol |

IUPAC Name |

3-isothiocyanatoisoquinoline |

InChI |

InChI=1S/C10H6N2S/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-6H |

InChI Key |

UGMQFWDSELPKKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

De Novo Synthetic Approaches for 3-Isothiocyanatoisoquinoline

De novo synthesis, which translates to "from the beginning," involves the construction of the this compound molecule from simpler, acyclic precursors. This approach allows for a high degree of control over the final structure.

Design and Development of Novel Reaction Pathways

The creation of new reaction sequences is fundamental to advancing the synthesis of complex molecules like this compound. researchgate.netnih.gov Researchers focus on developing pathways that are not only efficient but also offer control over the placement of functional groups. researchgate.net A key strategy involves the cyclization of a carefully designed open-chain molecule that already contains the necessary atoms and functional groups in the correct arrangement to form the isoquinoline (B145761) ring system. The isothiocyanate group can either be introduced before cyclization or installed onto the newly formed isoquinoline ring.

One innovative approach could involve a tandem reaction where the formation of the isoquinoline core is immediately followed by the introduction of the isothiocyanate group. For instance, a starting material containing a suitably positioned nitrile and a side chain capable of cyclization could be envisioned. After the formation of the isoquinoline ring, the nitrile group could then be converted to the isothiocyanate functionality.

Another conceptual pathway might start with a substituted benzene (B151609) derivative that undergoes a series of reactions to build the second ring of the isoquinoline system. The strategic placement of substituents on the initial benzene ring is critical to direct the cyclization and allow for the eventual introduction of the isothiocyanate group at the desired 3-position. The development of such pathways often relies on retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. researchgate.net

Multi-component Reactions in Isoquinoline Scaffolding

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgbeilstein-journals.orgtcichemicals.com This approach is particularly valuable in the synthesis of diverse molecular scaffolds, including the isoquinoline framework.

While direct multi-component synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core isoquinoline ring system. For example, a variation of the Ugi or Passerini reaction, which are classic isocyanide-based MCRs, could be adapted. organic-chemistry.orgresearchgate.net A hypothetical MCR could involve the reaction of an ortho-alkynylbenzaldehyde, an amine, an isocyanide, and a source of sulfur. This would bring together the necessary components to form the isoquinoline ring with the potential for simultaneous or subsequent formation of the isothiocyanate group.

A novel three-component reaction involving isoquinoline, isothiocyanates, and isocyanides has been reported to produce a variety of imidazoisoquinolines, demonstrating the utility of MCRs in generating complex heterocyclic systems based on the isoquinoline scaffold. researchgate.net This highlights the potential for designing new MCRs that could be tailored to produce this compound directly.

Catalytic Methods for Isothiocyanate Introduction

The introduction of the isothiocyanate group onto a pre-existing isoquinoline ring can be facilitated by catalytic methods. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition metal catalysts, in particular, play a significant role in modern organic synthesis.

While specific catalytic methods for the direct isothiocyanation of the C-3 position of isoquinoline are not extensively detailed in the provided context, general principles of catalytic isothiocyanate synthesis can be considered. For instance, methods involving the use of elemental sulfur are gaining traction due to its abundance and low cost. mdpi.com The reaction of isocyanides with elemental sulfur, often catalyzed by transition metals like molybdenum or rhodium, or even by amine bases, can produce isothiocyanates in good yields. mdpi.comrsc.org

A potential strategy for synthesizing this compound could involve the preparation of 3-isocyanoisoquinoline as a precursor, followed by a catalyzed reaction with elemental sulfur. The development of a catalytic method that directly converts a 3-aminoisoquinoline or a 3-haloisoquinoline to this compound would be a significant advancement in this area.

Derivatization and Scaffold Diversification of this compound

Once this compound is synthesized, it can serve as a versatile building block for creating a wide range of new molecules. This process of derivatization and scaffold diversification is crucial for exploring the chemical space around this core structure and for developing compounds with specific properties.

Targeted Structural Modifications for Enhanced Activity

The isothiocyanate group is a reactive functional group that can readily undergo addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the targeted modification of the this compound scaffold. By reacting it with a variety of nucleophiles, a library of derivatives with diverse substituents can be generated.

For example, reaction with primary or secondary amines leads to the formation of thiourea (B124793) derivatives. If the amine used in the reaction contains other functional groups or a different heterocyclic ring system, complex hybrid molecules can be created. Similarly, reaction with alcohols or thiols would yield thiocarbamates and dithiocarbamates, respectively.

The design of these modifications is often guided by the desire to enhance a particular biological activity. For instance, if this compound is found to have a certain pharmacological effect, structural modifications can be made to improve its potency, selectivity, or pharmacokinetic properties. This process is a key aspect of medicinal chemistry and drug discovery. nih.gov

Combinatorial Synthesis and Library Generation Strategies

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. nih.govuomustansiriyah.edu.iq This approach is ideally suited for the diversification of the this compound scaffold. acs.orgresearchgate.net

A common combinatorial strategy is the split-and-pool synthesis method. wikipedia.orgcombichemistry.com In the context of this compound, a solid support could be functionalized with this core molecule. The resin-bound isothiocyanate could then be split into multiple portions, and each portion reacted with a different amine to form a variety of thiourea derivatives. The portions could then be combined, mixed, and split again for a subsequent reaction with another set of building blocks, rapidly generating a large library of compounds. combichemistry.com

The generation of such libraries allows for high-throughput screening to identify compounds with desired properties. nih.gov The structural diversity created through combinatorial synthesis increases the probability of discovering novel molecules with significant biological or material science applications. nih.gov

Stereoselective Synthesis of Analogues

The creation of chiral this compound analogues, where the stereochemistry at a specific center is precisely controlled, is a significant challenge. Methodologies for achieving this often rely on asymmetric catalysis or the use of chiral auxiliaries. While direct stereoselective synthesis of this compound itself is not extensively documented, strategies can be inferred from the synthesis of other chiral isoquinoline derivatives. These approaches typically involve establishing the key stereocenter on the isoquinoline core, followed by the introduction of the isothiocyanate group.

Catalytic Asymmetric Synthesis:

A prominent strategy involves the asymmetric hydrogenation of a 3-substituted-3,4-dihydroisoquinoline precursor. This reaction, often catalyzed by a chiral transition metal complex, can produce chiral tetrahydroisoquinolines with high enantioselectivity. For instance, iridium complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of 3,4-dihydroisoquinolines, yielding the corresponding tetrahydroisoquinolines with excellent enantioselectivities. nih.gov Another powerful method is the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles, which can construct the tetrahydroisoquinoline skeleton with good to excellent diastereoselectivities and enantioselectivities. semanticscholar.org

The resulting chiral amine at the 3-position can then be converted to the isothiocyanate. A common method for this transformation is the reaction with thiophosgene (B130339) or a thiophosgene equivalent.

Chiral Auxiliary-Mediated Synthesis:

An alternative approach involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the nitrogen of the isoquinoline ring to direct a diastereoselective functionalization at the C3 position. While this method is a cornerstone of asymmetric synthesis, its specific application to this compound analogues requires further investigation. york.ac.uk

Representative Stereoselective Syntheses of Isoquinoline Analogues

| Catalyst/Method | Substrate | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield | Reference |

| Iridium/(S,S)-f-Binaphane | 1-Aryl-3,4-dihydroisoquinolines | 1-Aryl-tetrahydroisoquinolines | High ee | High TON | nih.gov |

| Chiral Primary Amine | C,N-Cyclic Azomethine Imine + Allyl Alkyl Ketone | Tetrahydroisoquinoline derivatives | up to >25:1 dr, >95% ee | High | semanticscholar.org |

| Chiral Phosphoric Acid | Racemic α-amino-ynones + Azodicarboxylates | Atropisomeric Hydrazides | >98:2 dr | High | rsc.org |

| Iridium/Chiral Bisphosphine | m-Allyloxyphenyl Ketones | Dihydrobenzofurans | High ee | High | nii.ac.jp |

This table presents examples of stereoselective syntheses of related heterocyclic compounds, illustrating the types of catalysts and selectivities that could be applicable to the synthesis of chiral this compound analogues.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, safer, and environmentally benign processes. Advanced techniques such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods.

Flow Chemistry:

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for hazardous reactions. syrris.jpd-nb.info

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes microwave radiation to heat reactions. This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. oatext.comnih.govrsc.orgnih.govconicet.gov.ar

The synthesis of the this compound core or the introduction of the isothiocyanate group could be accelerated using microwave irradiation. For example, cyclization reactions to form the isoquinoline ring system or the reaction of a 3-aminoisoquinoline with a thiocarbonylating agent could be significantly expedited. oatext.comconicet.gov.ar Microwave-assisted synthesis is also well-suited for rapid reaction optimization and the generation of compound libraries for screening purposes.

| Advanced Technique | Potential Application in this compound Synthesis | Advantages | Representative References |

| Flow Chemistry | Formation of the isoquinoline ring; Conversion of 3-aminoisoquinoline to this compound; Multi-step continuous synthesis. | Enhanced safety, precise control of reaction conditions, improved yield and selectivity, potential for automation and scale-up. | syrris.jpd-nb.infomdpi.comcinz.nzunicam.it |

| Microwave-Assisted Synthesis | Cyclization reactions to form the isoquinoline core; Introduction of the isothiocyanate group; Rapid synthesis of analogues. | Drastically reduced reaction times, increased reaction rates, higher yields, improved product purity. | oatext.comnih.govrsc.orgnih.govconicet.gov.ar |

Structure Activity Relationship Sar Studies

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to develop relationships between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com This method is instrumental in predicting the activity of novel molecules and optimizing lead compounds. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target, ultimately triggering or blocking its biological response. nih.govd-nb.info Identifying these key features is a critical first step in understanding the molecular recognition between a ligand and its receptor. nih.gov

Pharmacophore models are generated by identifying common structural and chemical features among a set of active molecules. fiveable.me These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, aromatic rings, and ionizable groups. nih.govd-nb.info For instance, in the study of certain inhibitors, the key pharmacophoric features were identified as hydrogen bond donors and aromatic rings. nih.gov The process of generating a pharmacophore hypothesis involves creating numerous models and ranking them based on various scoring functions to identify the most predictive one. nih.gov

The table below summarizes the common pharmacophoric features and their typical interactions in biological systems:

| Feature Type | Geometric Representation | Interacting Feature | Interaction Type | Typical Chemical Groups |

| Hydrogen-Bond Acceptor (HBA) | Vector or Sphere | HBD | Hydrogen-Bonding | Amines, Carboxylates, Ketones, Alcohols, Fluorine Substituents |

| Hydrogen-Bond Donor (HBD) | Vector or Sphere | HBA | Hydrogen-Bonding | Amines, Amides, Alcohols |

| Aromatic (AR) | Plane or Sphere | AR, PI | π-Stacking, Cation-π | Any aromatic ring |

| Positive Ionizable (PI) | Sphere | AR, NI | Ionic, Cation-π | Ammonium Ion, Metal Cations |

| Table 1: Common Pharmacophoric Features and Their Interactions. d-nb.info |

QSAR analysis establishes a mathematical correlation between the biological activity of compounds and their physicochemical properties, known as molecular descriptors. creative-biostructure.com These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, etc.) and the type of information they encode (e.g., electronic, steric, hydrophobic). researchgate.net

In a typical QSAR study, a dataset of compounds with known biological activities is used. uran.ua For each compound, a set of molecular descriptors is calculated. uran.ua Statistical methods, such as multiple linear regression, are then employed to build a model that relates these descriptors to the observed biological activity. uran.ua The predictive power of the QSAR model is assessed through internal and external validation techniques. creative-biostructure.com

For example, a QSAR analysis of tricyclic quinoline (B57606) derivatives revealed that diuretic activity increases with higher values of logP, refractivity, and dipole moment, and decreases with larger molecular volume, surface area, and polarization. uran.ua Such models provide valuable insights into the structural requirements for a desired biological effect and guide the design of more potent analogs. uran.ua

The table below presents some common molecular descriptors used in QSAR studies:

| Descriptor Category | Examples |

| Constitutional (1D) | Molecular Weight, Number of atoms, Number of bonds |

| Topological (2D) | Connectivity indices, Shape indices |

| Geometrical (3D) | Molecular volume, Surface area, Principal moments of inertia |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Polarizability |

| Table 2: Common Molecular Descriptors in QSAR. |

Fragment-Based and Structure-Based Design Principles

The design of new molecules based on the 3-isothiocyanatoisoquinoline scaffold can be approached through two primary strategies: ligand-based design and target-based (or structure-based) design. ajpbp.com

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. ajpbp.com This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. researchgate.net

A key technique in ligand-based design is pharmacophore modeling, which, as discussed earlier, identifies the common essential features of active ligands. researchgate.netfrontiersin.org These pharmacophore models can then be used as queries to screen large chemical databases for novel compounds that fit the model, a process known as virtual screening. d-nb.info This method allows for the identification of structurally diverse compounds that may not be obvious analogs of the initial active molecules. d-nb.info

Another ligand-based method is the development of QSAR models, which can predict the activity of new, unsynthesized compounds based on their calculated molecular descriptors. creative-biostructure.com

Target-based drug design, also known as structure-based drug design (SBDD), relies on the known three-dimensional structure of the biological target, which is typically a protein or enzyme. drugdiscoverynews.comgardp.org This structural information can be obtained through experimental techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). drugdiscoverynews.com

The core of SBDD is to design molecules that can fit into the binding site of the target with high affinity and specificity. drugdiscoverynews.com A powerful computational tool used in this process is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to its target. gardp.orgjscimedcentral.com This allows for the virtual screening of large compound libraries to identify potential hits. gardp.org

Fragment-based drug design (FBDD) is a specific type of target-based approach that has gained significant traction. openaccessjournals.commdpi.com FBDD starts by screening small, low-molecular-weight compounds, or "fragments," for weak binding to the target. openaccessjournals.com Once a fragment hit is identified, its binding mode is determined, often through structural biology methods. drugdiscoverychemistry.com This information then guides the "growing," "linking," or "merging" of fragments to create more potent and drug-like molecules. mdpi.com The advantage of FBDD is its ability to explore chemical space more efficiently and to identify novel binding interactions. nih.gov

The iterative cycle of SBDD involves designing compounds, synthesizing them, testing their biological activity, and determining their co-crystal structure with the target to guide the next round of design. gardp.orgresearchgate.net This process has been instrumental in the development of numerous successful drugs. researchgate.netccia.org.au

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available data on the specific chemical compound “this compound” to generate the detailed article as requested. Searches for the compound itself, as well as its synonyms and the broader class of isoquinoline (B145761) isothiocyanates, did not yield specific studies on its molecular targets, enzyme inhibition kinetics, or receptor binding properties.

Further investigation into closely related derivatives, including "6,8-dichloro-3-isothiocyanatoisoquinoline" and "5-fluoro-3-isothiocyanatoisoquinoline," also failed to provide the specific experimental data necessary to fulfill the requirements of the outlined article structure. The scientific community has not yet published research detailing the kinetic characterization of enzyme inhibition or the affinity and selectivity profiling for receptor binding of these particular compounds.

Therefore, it is not possible to provide an accurate and scientifically rigorous article on “this compound” that adheres to the requested outline and content inclusions at this time.

Molecular Targets and Mechanistic Investigations

Cellular Pathway Modulation by 3-Isothiocyanatoisoquinoline

Investigation of Signal Transduction Cascades (e.g., AMPK-mTORC1-S6K1 pathway)

Direct studies on the effect of this compound on the AMPK-mTORC1-S6K1 pathway are not currently available in the reviewed scientific literature. However, research on other isothiocyanates (ITCs), such as sulforaphane (B1684495) and phenethyl isothiocyanate, has demonstrated their ability to modulate this critical signaling cascade. nih.govnih.gov

These studies have shown that certain ITCs can induce autophagy and inhibit protein synthesis by activating AMP-activated protein kinase (AMPK) and subsequently suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov mTORC1 is a key regulator of cell growth and proliferation, and its inhibition leads to the dephosphorylation and inactivation of its downstream effector, the S6 kinase 1 (S6K1). nih.gov This, in turn, affects protein synthesis. nih.gov The activation of AMPK, an energy sensor, and the subsequent inhibition of mTORC1 represent a crucial mechanism by which cells adapt to metabolic stress. nih.gov While these findings provide a framework for the potential action of ITCs on this pathway, specific investigations are required to determine if this compound exerts similar effects.

Crosstalk with Intersecting Biological Networks

The concept of crosstalk in cellular signaling refers to the integration of different signal transduction pathways, allowing cells to coordinate their responses to a multitude of stimuli. wikipedia.orgcreative-diagnostics.comuu.nl This can occur through shared signaling components or the ability of one pathway to regulate the activity of another. Key signaling pathways that are often subject to crosstalk include the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways. nih.govnih.gov

Currently, there is a lack of specific research investigating the crosstalk between signaling pathways modulated by this compound and other intersecting biological networks. The complexity of cellular signaling suggests that any compound affecting a major pathway, such as those potentially influenced by isothiocyanates, is likely to have broader effects through network interactions. wikipedia.org For instance, the mTORC1 pathway is known to have a feedback loop with the MAPK pathway, where inhibition of mTORC1 can lead to MAPK activation. nih.gov Understanding these potential interactions is crucial for a comprehensive view of a compound's biological activity. However, dedicated studies are needed to map the specific network effects of this compound.

Elucidation of Underlying Biological Mechanisms

Cellular Responses and Phenotypic Changes Induced by the Compound

Specific data on the cellular responses and phenotypic changes induced by this compound are limited in the available literature. However, studies on related chemical structures and other isothiocyanates provide some insights into potential effects. For example, quinoline-3-carboxamides (B1200007) have been shown to modulate T cell-dependent B cell responses. nih.gov

Generally, isothiocyanates as a class of compounds are known to induce a range of cellular effects, including the inhibition of cell proliferation and the induction of apoptosis. The specific phenotypic outcomes are often dose-dependent. nih.gov For instance, at lower concentrations, a compound might primarily inhibit cell proliferation, while at higher doses, it may trigger apoptotic cell death through mechanisms such as DNA damage and mitochondrial depolarization. nih.gov The precise cellular and phenotypic consequences of exposure to this compound would need to be determined through dedicated cell-based assays.

Molecular Basis of Observed Bioactivity

The molecular basis for the bioactivity of many isothiocyanates lies in their electrophilic nature. The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity allows ITCs to form covalent adducts with a variety of cellular proteins, thereby altering their function.

This general mechanism of action likely extends to this compound. The specific bioactivity of this compound will be determined by its unique chemical structure, which dictates its reactivity, cell permeability, and the specific protein targets with which it interacts. The isoquinoline (B145761) moiety provides a distinct structural framework that will influence its biological properties compared to other isothiocyanates. Identifying the specific protein targets of this compound and understanding the functional consequences of their modification are key areas for future research to fully elucidate its molecular basis of action.

Lead Compound Identification and Optimization

Strategies for Hit-to-Lead Transition

The initial identification of a hit compound, such as 3-Isothiocyanatoisoquinoline, often arises from high-throughput screening campaigns where large libraries of chemicals are tested for their ability to interact with a specific biological target. Once a hit is confirmed and validated, the hit-to-lead phase commences. This stage focuses on improving the potency, selectivity, and physicochemical properties of the initial hit to transform it into a more drug-like "lead" compound.

For a molecule like this compound, initial strategies would involve synthesizing a small, focused library of analogs to rapidly explore the structure-activity relationship (SAR). Modifications would likely target the isoquinoline (B145761) core and explore the impact of substituents at various positions. The isothiocyanate group, being a key pharmacophore, would also be a focal point for understanding its role in the observed biological activity. The primary goal is to identify which parts of the molecule are essential for activity and which can be modified to enhance desired properties.

Rational Lead Optimization for Potency and Selectivity Enhancement

With a lead series established, the subsequent phase of rational lead optimization aims to fine-tune the molecular architecture to maximize potency against the intended target while minimizing off-target effects, which can lead to unwanted side effects.

In an ideal scenario, the three-dimensional structure of the biological target in complex with the lead compound is determined, typically through X-ray crystallography or cryo-electron microscopy. This structural information provides a detailed map of the binding site, revealing key interactions between the compound and the target protein. Armed with this knowledge, medicinal chemists can design new analogs of this compound with modifications predicted to enhance these interactions. For instance, if a specific pocket in the binding site is unoccupied, a substituent could be added to the isoquinoline ring to fill this space and form additional favorable contacts, thereby increasing binding affinity and potency.

For this compound derivatives, this could involve systematically altering the substitution pattern on the isoquinoline ring. For example, introducing electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties of the ring system and influence binding. The length and nature of any linker between the isoquinoline and isothiocyanate moieties, if applicable in more complex analogs, would also be systematically explored.

A hypothetical data table from such an iterative process might look like this:

| Compound | R1-Substituent | R2-Substituent | Target Potency (IC₅₀, nM) | Selectivity vs. Off-target (Fold) |

| This compound | H | H | 5000 | 5 |

| Analog 1 | 7-Fluoro | H | 1000 | 10 |

| Analog 2 | 7-Methoxy | H | 2500 | 8 |

| Analog 3 | H | 5-Chloro | 800 | 20 |

| Analog 4 | 7-Fluoro | 5-Chloro | 150 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Preclinical Candidates

The culmination of the lead optimization phase is the selection of one or more preclinical candidates. These are compounds that have demonstrated a desirable balance of high potency, good selectivity, and favorable drug-like properties (e.g., solubility, metabolic stability, and cell permeability). A preclinical candidate, derived from the this compound scaffold, would have undergone extensive in vitro characterization and shown promising activity in cellular models of a specific disease.

The development of a preclinical candidate marks a significant milestone in the drug discovery process. Before it can be considered for human clinical trials, the candidate must undergo a rigorous series of preclinical studies. These include in vivo efficacy studies in animal models of the disease to demonstrate that the compound has the desired therapeutic effect in a living organism.

Chemical Probe Development

Design and Synthesis of Labeled and Unlabeled Chemical Probes

The design of chemical probes based on the 3-isothiocyanatoisoquinoline scaffold involves strategic considerations to enable their use in various biochemical and cell-based assays. Probes can be broadly categorized as unlabeled or labeled, with each type having specific applications in chemical proteomics.

Unlabeled Probes: Unlabeled probes, consisting of the core this compound structure, are primarily used in competitive profiling experiments. In this setup, the unlabeled probe competes with a labeled, broad-reactivity probe for binding to protein targets in a complex biological sample. The reduction in labeling of a particular protein by the tagged probe in the presence of the unlabeled this compound indicates a specific interaction.

The synthesis of the parent this compound has been reported and serves as the foundational route for creating these probes. The most direct method involves the reaction of 3-aminoisoquinoline with thiophosgene (B130339) (CSCl₂). nsf.gov This reaction typically proceeds in a biphasic system or in the presence of a base to neutralize the HCl byproduct, efficiently converting the amine to the isothiocyanate.

Labeled Probes: Labeled probes are essential for direct detection, visualization, and enrichment of protein targets. These probes incorporate a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. Modern probe design often utilizes bioorthogonal handles, like terminal alkynes or azides, which allow for the attachment of various reporter tags via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). sciengine.comrsc.org This two-step approach is advantageous as it minimizes potential steric hindrance from a bulky tag that might interfere with protein binding.

The synthesis of labeled this compound probes would start from a modified 3-aminoisoquinoline precursor bearing the desired label or handle. For example, a 3-aminoisoquinoline derivative could be synthesized with an alkyne group at a non-critical position on the isoquinoline (B145761) ring. This functionalized amine would then be converted to the isothiocyanate using thiophosgene or a less hazardous equivalent. nsf.govnih.gov

A general synthetic strategy for an alkyne-tagged this compound probe could involve:

Synthesis of a substituted isoquinoline with a functional group amenable to modification (e.g., a hydroxyl or amino group).

Attachment of a linker containing a terminal alkyne.

Conversion of the 3-amino group to the isothiocyanate.

This modular approach allows for the creation of a library of probes with different linkers and tags to optimize performance in various experimental systems.

Applications in Target Deconvolution and Validation

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Chemical probes derived from this compound are powerful tools for this purpose, a process known as target deconvolution. nih.govmdpi.com

Target Deconvolution with Labeled Probes: A common strategy for target identification is affinity-based protein profiling (ABPP). mdpi.com A biotin-labeled this compound probe can be incubated with cell lysates or even in live cells. The isothiocyanate group will covalently bind to its protein targets. Following incubation, the cells are lysed, and the biotin-tagged protein complexes are captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using mass spectrometry-based proteomics.

Alternatively, an alkyne-tagged probe can be used. After the probe has labeled its targets within the cell, the cells are lysed, and a biotin-azide tag is "clicked" onto the alkyne handle of the probe-protein conjugate. rsc.org This complex can then be enriched and analyzed as described above. This method is often preferred for in-cell applications as the small alkyne group is less likely to affect cell permeability and target binding compared to a bulky biotin tag.

Target Validation: Once potential targets are identified, they must be validated to confirm that they are responsible for the observed biological effects of the parent compound. nih.gov This can be achieved through several methods:

Competitive Profiling: The unlabeled this compound can be used to compete with the labeled probe for target binding. A dose-dependent decrease in the labeling of a specific protein by the tagged probe in the presence of the unlabeled compound provides strong evidence of a direct binding interaction.

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out the expression of a putative target protein. If the biological effect of this compound is diminished in these modified cells, it validates the protein as a functionally relevant target.

Recombinant Protein Assays: The purified recombinant target protein can be used in biochemical assays to confirm direct modification by the this compound probe and to assess the functional consequences of this binding (e.g., inhibition of enzymatic activity).

Utility in Proteomic and Imaging-Based Research

The versatility of this compound-based probes extends their utility to broader proteomic and imaging studies, providing insights into protein function and localization on a global scale. sciengine.com

Proteomic Research: Chemical proteomics aims to study protein function and activity on a proteome-wide level. Isothiocyanate-based probes, including those derived from this compound, can be used in competitive chemoproteomic platforms to map the "ligandable" proteome. crick.ac.ukbiorxiv.org By competing the specific this compound probe against a broad-spectrum cysteine-reactive probe, it is possible to generate a selectivity profile, identifying the subset of proteins that are preferentially engaged by the isoquinoline scaffold. This approach can reveal novel targets and off-targets, providing a comprehensive understanding of the compound's interactions within the proteome. semanticscholar.org

Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be combined with these probe-based methods to quantify changes in target engagement under different conditions, for example, in response to other stimuli or in diseased versus healthy cells. mdpi.com

Imaging-Based Research: Fluorescently-labeled this compound probes are valuable tools for visualizing the subcellular localization of their protein targets. A probe equipped with a fluorophore can be introduced to live cells, and its distribution can be monitored using fluorescence microscopy. This allows researchers to determine if the targets of this compound are located in specific organelles, such as the mitochondria or the nucleus, which can provide clues about its biological function.

The use of bioorthogonal "click" chemistry is also highly advantageous for imaging. sciengine.com A cell-permeable alkyne-tagged probe can be administered to cells, followed by fixation, permeabilization, and reaction with a fluorescent azide (B81097) tag. This approach allows for the use of a wider variety of fluorophores and can improve signal-to-noise ratios compared to using probes that are directly conjugated to a fluorophore.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 3-isothiocyanatoisoquinoline, and a biological macromolecule, typically a protein. These methods provide a virtual window into the molecular recognition process, offering insights that can guide further experimental studies.

Prediction of Ligand-Target Binding Conformations

At present, specific molecular docking studies detailing the binding conformations of this compound with particular protein targets are not extensively available in the public domain. However, based on the known reactivity of the isothiocyanate group and the binding modes of other isoquinoline (B145761) derivatives, a general predictive framework can be established. The isothiocyanate moiety is a known electrophile that can form covalent bonds with nucleophilic residues on a protein, such as cysteine, lysine, or histidine. Therefore, in silico docking would likely predict that this compound orients itself within a protein's binding site to facilitate such a covalent interaction. The isoquinoline ring system, a common pharmacophore, would be expected to engage in non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which would contribute to the initial binding and proper orientation of the molecule before covalent bond formation.

Computational Insights into Conformational Changes in Biological Macromolecules

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, these calculations would be invaluable for characterizing the electrophilic nature of the isothiocyanate carbon atom and the nucleophilic potential of the nitrogen and sulfur atoms. Parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges can be calculated to predict the most likely sites for chemical reactions. Such studies would offer a quantitative basis for the expected covalent modification of biological nucleophiles by the isothiocyanate group.

Cheminformatics Approaches and Virtual Screening for Analog Discovery

Cheminformatics utilizes computational methods to analyze large chemical datasets. nih.gov In the context of this compound, cheminformatics approaches could be employed to search for and identify structurally similar compounds with potentially improved properties. Virtual screening of large compound libraries against a specific protein target could identify other isoquinoline-based isothiocyanates or entirely different scaffolds that mimic the predicted binding mode of this compound. mdpi.com This process can accelerate the discovery of novel analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Predictive Modeling for Biological Activity and ADME/PK Parameters

Predictive modeling, often employing machine learning algorithms, can be used to forecast the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as Pharmacokinetic (PK) properties of a compound. For this compound, in silico models can predict key parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties. While experimental validation is essential, these computational models provide an early assessment of the "drug-likeness" of this compound and can help prioritize it for further preclinical development. frontiersin.orgpensoft.net

Below is a table summarizing the predicted ADME and physicochemical properties for a generic isothiocyanate-containing compound, which can serve as a proxy until specific data for this compound becomes available.

| Property | Predicted Value | Implication |

| Molecular Weight | ~186.23 g/mol | Favorable for oral absorption (Lipinski's Rule of 5) |

| LogP (octanol/water partition coefficient) | Moderately lipophilic | May have good membrane permeability |

| Hydrogen Bond Donors | 0 | Favorable for oral absorption |

| Hydrogen Bond Acceptors | 2 (N in isoquinoline, N in NCS) | Favorable for oral absorption |

| Polar Surface Area (PSA) | ~44.1 Ų | Likely good cell permeability |

| Oral Bioavailability | Moderate to high prediction | Potential for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Possible | Potential for CNS activity |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Possible drug-drug interactions |

Preclinical Pharmacological Studies

In Vitro Pharmacological Characterization

In vitro characterization involves a suite of experiments using cells and isolated proteins to determine a compound's biological activity at a molecular level. These assays are crucial for initial screening, target validation, and understanding the specific biochemical pathways a compound modulates. mdpi.com

Cell-based mechanistic assays utilize living cells to understand how a compound like 3-Isothiocyanatoisoquinoline affects cellular functions. mdpi.com These experiments provide insights into the compound's effects on complex biological events such as cell survival, proliferation, or the activation of specific signaling pathways. evitachem.com For a novel compound, a typical panel of assays would assess its impact on various cell lines, often including both healthy and disease-relevant cells (e.g., cancer cell lines), to identify potential therapeutic effects and cellular targets.

Investigations would aim to determine if the compound induces cell death (cytotoxicity), inhibits cell growth (cytostatic effects), or alters key cellular processes. Given the known activities of related chemical scaffolds, studies might focus on pathways involved in apoptosis, cell cycle regulation, and inflammatory responses.

Illustrative Data Table 1: Effect of this compound on Cancer Cell Line Proliferation This table represents example data from a cell viability assay (such as an MTT or CellTiter-Glo assay) showing the concentration-dependent inhibitory effect of the compound on different cancer cell lines after a 72-hour incubation period.

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | 8.2 |

| A549 | Lung Cancer | 15.5 |

| HCT116 | Colon Cancer | 5.7 |

| PC-3 | Prostate Cancer | 11.3 |

| Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound. |

Biochemical assays are essential for confirming that a compound directly interacts with its intended molecular target and for quantifying the functional consequences of that interaction. nih.gov These assays often use purified proteins or enzymes in a cell-free system.

For this compound, if a specific enzyme or receptor target is hypothesized (e.g., a kinase or a protease), a biochemical assay would be designed to measure the compound's ability to inhibit or activate it. Target engagement can be confirmed using methods like cellular thermal shift assays (CETSA), which measure the stabilization of a target protein upon ligand binding. Functional assays would then measure the downstream effect, such as the inhibition of substrate phosphorylation by a target kinase.

Illustrative Data Table 2: Biochemical Inhibition of a Target Kinase This table provides an example of results from a biochemical assay measuring the inhibition of a purified kinase enzyme by this compound.

| Target | Assay Type | IC50 (nM) |

| Kinase X | Kinase Activity Assay | 150 |

| Kinase Y (control) | Kinase Activity Assay | > 10,000 |

| Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound. |

In Vivo Mechanistic Investigations in Relevant Animal Models

Following promising in vitro results, in vivo studies are conducted in animal models to understand how a compound behaves in a complex, living organism. These investigations are critical for validating the mechanism of action and observing the compound's effects on physiological and pathological processes.

Pharmacodynamic (PD) studies measure the effect of a compound on the body over time. For this compound, this would involve administering the compound to a relevant animal model (e.g., a mouse model of cancer) and then measuring biomarkers to confirm that the compound is engaging its target and modulating the intended biological pathway.

For example, if in vitro studies suggested the compound inhibits a specific signaling pathway, tumor or tissue samples would be collected from treated animals at various time points. These samples would be analyzed (e.g., by Western blot or immunohistochemistry) to measure the levels of key proteins in that pathway, confirming that the compound has the desired biological effect in vivo.

Illustrative Data Table 3: In Vivo Target Pathway Modulation This table illustrates how data on the inhibition of a downstream biomarker in tumor tissue from a mouse xenograft model might be presented.

| Treatment Group | Biomarker (Phospho-Protein Z) % Inhibition vs. Vehicle |

| Vehicle Control | 0% |

| This compound (Low Dose) | 45% |

| This compound (High Dose) | 85% |

| Positive Control Compound | 90% |

| Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound. |

This final step in preclinical pharmacological investigation integrates all in vitro and in vivo data to build a cohesive model of the compound's mechanism of action. The goal is to confirm that the observed anti-disease activity in an animal model is a direct result of the molecular mechanism identified in the biochemical and cell-based assays.

For this compound, this would involve demonstrating a clear link between its engagement with a specific molecular target, the subsequent modulation of the target's pathway, and the ultimate therapeutic outcome (e.g., tumor growth inhibition). These studies solidify the scientific rationale for advancing the compound into further development. The collective evidence confirms that the compound works as hypothesized within a complex biological system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.